2-(3,4-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Description
This compound belongs to the pyrano[2,3-f]chromene-dione family, characterized by a fused pyranochromene core with two ketone groups. The structure features a 3,4-dimethoxyphenyl substituent at position 2 and three methyl groups at positions 5, 9, and 10. The dihydro configuration at positions 2 and 3 introduces partial saturation, influencing conformational flexibility and intermolecular interactions.
Properties
Molecular Formula |
C23H22O6 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C23H22O6/c1-11-8-19-21(12(2)13(3)23(25)29-19)22-20(11)15(24)10-17(28-22)14-6-7-16(26-4)18(9-14)27-5/h6-9,17H,10H2,1-5H3 |
InChI Key |
QLJFDIFWIBKIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=O)CC(O3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves multiple steps. One common method starts with the reaction of phloroglucinol with appropriate aldehydes under acidic conditions to form the chromene core . Subsequent methylation and cyclization reactions yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives with altered electronic properties.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit certain enzymes and signaling pathways involved in cancer cell proliferation . The compound’s ability to induce apoptosis (programmed cell death) in cancer cells is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Differences Among Pyrano[2,3-f]Chromene-Dione Derivatives
Key Observations:
Substituent Position and Electronic Effects: The target compound’s 3,4-dimethoxyphenyl group provides adjacent methoxy substituents, enhancing electron density at the aromatic ring compared to 2,3,4-trimethoxyphenyl () or monomethoxy analogs (). This may influence π-π stacking interactions in biological systems .
Ring Saturation and Conformation: The 2,3-dihydro configuration in the target compound reduces ring strain compared to fully unsaturated analogs, possibly enhancing stability. In contrast, the 9,10-dihydro derivative () exhibits saturation at a different position, altering torsional angles . The hexahydro benzo[c]pyrano analog () introduces additional saturation, increasing molecular rigidity and reducing solubility .
Spectral and Analytical Data
While direct data for the target compound is unavailable, inferences can be drawn from analogs:
1H NMR :
- 3,4-Dimethoxyphenyl protons : Expected doublets at δ 6.7–7.1 (J = 8–9 Hz) for aromatic protons, with methoxy singlets at δ 3.8–3.9 .
- Methyl groups : Singlets for 5,9,10-trimethyl at δ 2.1–2.5 .
13C NMR :
HRMS : Molecular ion [M+H]+ expected near m/z 485 (calculated for C27H24O7).
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing this compound, and how can reaction conditions (e.g., solvent, catalyst) influence yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving substituted coumarins, aldehydes (e.g., 3,4-dimethoxybenzaldehyde), and Meldrum’s acid. Ionic liquids like TMGT have been used as green solvents to enhance reaction efficiency and recyclability. For example, stirring at 80°C in TMGT with equimolar reactants yields dihydropyrano-chromene derivatives (~90% yield). Post-synthesis, recrystallization in ethanol (95.5%) purifies the product. Key parameters to optimize include reaction time (monitored via TLC), temperature, and solvent polarity .
- Characterization : Confirm structure via / NMR (e.g., δ 2.48 ppm for CH), IR (C=O stretches at 1784–1683 cm), and HRMS. Discrepancies in elemental analysis (e.g., C 70.71% vs. theoretical 70.80%) may require repeated recrystallization .
Q. How can researchers resolve spectral contradictions (e.g., overlapping peaks in NMR) during structural elucidation?
- Methodological Answer : For complex NMR spectra (e.g., aromatic proton overlaps at δ 6.96–7.18 ppm), use 2D techniques like COSY or HSQC to assign coupling patterns. -DEPT135 can distinguish CH, CH, and quaternary carbons. Compare experimental IR data (e.g., 3265 cm for OH) with computational simulations (DFT/B3LYP) to validate functional groups .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Test solubility in polar (DMSO, methanol) and nonpolar solvents (hexane) via gravimetric analysis. Stability studies: Incubate solutions at 25–80°C and pH 2–12 for 24–72 hours, then monitor degradation via HPLC. Methoxy and methyl substituents enhance hydrophobicity, reducing aqueous solubility but improving thermal stability up to 300°C .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of substituents (e.g., methoxy groups) in the pyrano-chromene core?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can model transition states to predict electron density distribution. For example, methoxy groups at C3/C4 positions direct electrophilic attack via resonance effects. Validate with kinetic studies (e.g., substituent scrambling under acidic/basic conditions) and X-ray crystallography .
Q. How can computational models predict the compound’s bioactivity or environmental fate?
- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituents (e.g., methyl vs. methoxy) with antioxidant activity (IC). For environmental fate, apply EPI Suite to estimate logP (hydrophobicity) and Biodegradation Probability Program (BPP) for half-life in soil/water. Experimental validation: Measure antioxidant activity via DPPH assay and degradation products via LC-MS/MS .
Q. How should researchers design experiments to address contradictory data (e.g., conflicting bioactivity results across studies)?
- Methodological Answer : Employ a factorial design (e.g., 2 factorial) to isolate variables (e.g., solvent purity, assay type). For bioactivity contradictions, standardize protocols: Use the same cell lines (e.g., HepG2), control compounds, and incubation times. Meta-analysis of existing data (e.g., Web of Science) can identify outliers or methodological biases .
Q. What advanced spectroscopic techniques can elucidate non-covalent interactions (e.g., π-π stacking) in solid-state forms?
- Methodological Answer : Single-crystal XRD reveals packing motifs (e.g., herringbone vs. layered structures). Solid-state NMR (e.g., -CPMAS) detects hydrogen bonding (e.g., OH···O=C). Pair distribution function (PDF) analysis via synchrotron XRD quantifies amorphous/crystalline phase ratios .
Experimental Design & Data Analysis
Q. What statistical frameworks are optimal for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation) for EC determination. For low-dose effects, apply benchmark dose (BMD) modeling. Include replicates (n ≥ 4) and ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
Q. How can researchers integrate machine learning to optimize reaction conditions for scaled-up synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
